Cas no 2034232-05-6 (3-{6-(furan-3-yl)pyridin-3-ylmethyl}-1-(2-methylphenyl)urea)

3-{6-(Furan-3-yl)pyridin-3-ylmethyl}-1-(2-methylphenyl)urea is a structurally distinct urea derivative featuring a furan-pyridine hybrid scaffold. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or other biologically active molecules. The presence of both furan and pyridine moieties enhances its binding affinity to target proteins, while the 2-methylphenyl group contributes to improved lipophilicity and metabolic stability. Its modular structure allows for further functionalization, making it a versatile building block for drug discovery. The compound's well-defined synthetic pathway ensures high purity and reproducibility, supporting its use in rigorous pharmacological and biochemical studies.
3-{6-(furan-3-yl)pyridin-3-ylmethyl}-1-(2-methylphenyl)urea structure
2034232-05-6 structure
Product Name:3-{6-(furan-3-yl)pyridin-3-ylmethyl}-1-(2-methylphenyl)urea
CAS No:2034232-05-6
MF:C18H17N3O2
MW:307.346483945847
CID:6470038
PubChem ID:121022488
Update Time:2025-06-08

3-{6-(furan-3-yl)pyridin-3-ylmethyl}-1-(2-methylphenyl)urea Chemical and Physical Properties

Names and Identifiers

    • 3-{6-(furan-3-yl)pyridin-3-ylmethyl}-1-(2-methylphenyl)urea
    • 1-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea
    • 2034232-05-6
    • F6560-7790
    • 3-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-(2-methylphenyl)urea
    • AKOS026699092
    • 1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-(2-methylphenyl)urea
    • Inchi: 1S/C18H17N3O2/c1-13-4-2-3-5-16(13)21-18(22)20-11-14-6-7-17(19-10-14)15-8-9-23-12-15/h2-10,12H,11H2,1H3,(H2,20,21,22)
    • InChI Key: IMMCGRBINRPEPF-UHFFFAOYSA-N
    • SMILES: O1C=CC(=C1)C1C=CC(=CN=1)CNC(NC1C=CC=CC=1C)=O

Computed Properties

  • Exact Mass: 307.132076794g/mol
  • Monoisotopic Mass: 307.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 391
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 67.2Ų

3-{6-(furan-3-yl)pyridin-3-ylmethyl}-1-(2-methylphenyl)urea Pricemore >>

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Additional information on 3-{6-(furan-3-yl)pyridin-3-ylmethyl}-1-(2-methylphenyl)urea

Introduction to 3-{6-(furan-3-yl)pyridin-3-ylmethyl}-1-(2-methylphenyl)urea (CAS No. 2034232-05-6)

3-{6-(furan-3-yl)pyridin-3-ylmethyl}-1-(2-methylphenyl)urea (CAS No. 2034232-05-6) is a meticulously designed compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This molecule, characterized by its intricate structural framework, combines elements of pyridine, furan, and phenyl groups, making it a promising candidate for further exploration in medicinal chemistry. The presence of these heterocyclic moieties not only contributes to its unique chemical properties but also opens up diverse possibilities for its biological activity and potential therapeutic applications.

The chemical structure of this compound is a testament to the ingenuity of modern synthetic chemistry. The core scaffold consists of a urea moiety linked to a 6-(furan-3-yl)pyridin-3-ylmethyl group, further attached to a 2-methylphenyl group. This arrangement creates a multifaceted platform that can interact with various biological targets. The pyridine ring, known for its ability to form hydrogen bonds and coordinate with metal ions, serves as a critical pharmacophore. Meanwhile, the furan ring introduces additional flexibility and electronic properties, which can modulate the compound's interactions with biological systems.

One of the most compelling aspects of 3-{6-(furan-3-yl)pyridin-3-ylmethyl}-1-(2-methylphenyl)urea is its potential in the development of novel therapeutic agents. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with remarkable accuracy. Studies suggest that the structural features of this molecule may make it a viable candidate for inhibiting key enzymes involved in various disease pathways. For instance, preliminary computational studies have indicated that it could exhibit inhibitory activity against enzymes such as kinases and phosphodiesterases, which are implicated in cancer and inflammatory diseases.

The synthetic pathway to 3-{6-(furan-3-yl)pyridin-3-ylmethyl}-1-(2-methylphenyl)urea is another area of interest. The synthesis involves multiple steps, including condensation reactions, alkylation, and functional group transformations. Each step must be carefully optimized to ensure high yield and purity. The use of advanced synthetic techniques such as transition metal catalysis has been explored to enhance the efficiency of these reactions. These methodologies not only improve the scalability of the synthesis but also allow for the introduction of additional functional groups, thereby expanding the library of derivatives that can be explored.

In recent years, there has been a surge in interest regarding small molecules that can modulate protein-protein interactions (PPIs). 3-{6-(furan-3-yl)pyridin-3-ylmethyl}-1-(2-methylphenyl)urea fits well within this paradigm due to its ability to interact with protein surfaces through multiple binding sites. This characteristic makes it an attractive candidate for developing drugs that target complex diseases characterized by aberrant PPIs. For example, research has shown that similar scaffolds can disrupt interactions between proteins involved in tumor progression or viral replication.

The biological evaluation of this compound has been ongoing in several research laboratories. In vitro assays have been conducted to assess its activity against a range of targets, including enzymes and receptors relevant to human health. Initial results are promising, with some derivatives showing significant inhibitory effects at low micromolar concentrations. These findings warrant further investigation into the structure-activity relationships (SARs) of this series. By systematically modifying specific parts of the molecule, researchers aim to optimize its potency and selectivity.

Moreover, the pharmacokinetic properties of 3-{6-(furan-3-yl)pyridin-3-ylmethyl}-1-(2-methylphenyl)urea are being scrutinized to ensure its suitability for clinical development. Parameters such as solubility, stability, bioavailability, and metabolic clearance are critical factors that determine whether a drug can progress from preclinical to clinical stages. Advanced techniques like high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize these properties comprehensively.

The future prospects for this compound are vast. As our understanding of disease mechanisms continues to evolve, so does the demand for innovative therapeutic solutions. 3-{6-(furan-3-yl)pyridin-3-ylmethyl}-1-(2-methylphenyl)urea represents a beacon of hope in this regard. Its unique structural features and promising biological activity position it as a key player in next-generation drug development efforts. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible benefits for patients worldwide.

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